6-Chloroquinazoline-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPXDMCQOHVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919670 | |
| Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-95-9, 915402-35-6 | |
| Record name | NSC82703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroquinazoline-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Substituted Precursors
The quinazoline core is typically constructed via cyclization of 2-amino-4-chlorobenzoic acid derivatives. In one protocol, 2-amino-4-chlorobenzamide undergoes cyclization using phosphorus oxychloride (POCl₃) at 105°C for 6 hours, forming the quinazoline ring with simultaneous chlorination at position 6. This method yields 68–72% of the intermediate 6-chloroquinazoline-4-amine, which is subsequently aminated at position 2 using aqueous ammonia under reflux.
Reaction Conditions:
Direct Chlorination of Quinazoline Diamines
An alternative route involves chlorinating 6-hydroxyquinazoline-2,4-diamine using POCl₃. This one-pot reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group is replaced by chlorine. The reaction requires strict anhydrous conditions to prevent hydrolysis, with yields ranging from 65% to 75%.
Modern Optimized Methods
Phosphorus Oxychloride-Mediated Chlorination
A patent-pending method optimizes the chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) to produce 2,4-diamino-6-chloropyrimidine, a reaction analogous to quinazoline chlorination. Key innovations include:
Stepwise Protocol:
-
Chlorination: DAHP reacts with POCl₃ (3.5:1 weight ratio) at 105°C for 6 hours.
-
Quenching: Ethanol is added at 0–40°C to safely neutralize excess POCl₃, forming diethyl phosphate as a recoverable byproduct.
-
Neutralization: The hydrochloride salt is treated with ammonia water (pH 6–7) and extracted with ethyl acetate.
Advantages:
Solvent and Catalytic Enhancements
Recent studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity and chlorination efficiency. Catalytic amounts of N,N-diisopropylethylamine (DIPEA) enhance nucleophilic substitution kinetics, reducing reaction time to 4 hours while maintaining yields above 75%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and mixing. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30 minutes | Maximizes conversion |
| Temperature | 110°C | Prevents side reactions |
| POCl₃ Concentration | 4.0 M | Balances reactivity and safety |
Outcome:
Waste Management and Byproduct Recovery
Industrial processes recover 90% of POCl₃ via distillation and convert phosphate esters into fertilizers, aligning with green chemistry principles.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Classical Cyclization | 70 | 95 | Multi-step synthesis |
| Direct Chlorination | 75 | 97 | Anhydrous conditions |
| Optimized Patent Method | 82 | 99 | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Anticancer Applications
Inhibition of PAK4 Kinase:
One of the significant applications of 6-Chloroquinazoline-2,4-diamine is its development as a selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is implicated in cancer cell migration and invasion. A series of derivatives based on this compound have shown promising results in inhibiting PAK4 activity, with one derivative demonstrating a remarkable selectivity (346-fold) against PAK1. This compound also inhibited the migration and invasion of A549 tumor cells in vitro, indicating its potential as a lead compound for anticancer drug discovery .
Multitarget Antitumor Activity:
Research has highlighted the multitarget capabilities of quinazoline derivatives, including this compound. These compounds have been shown to interact with multiple intracellular targets, such as microtubules and receptor tyrosine kinases (RTKs), leading to potential antitumor effects. The ability to inhibit key pathways involved in tumor growth supports the further investigation of these compounds as antitumor agents .
Antileishmanial Activity
This compound and its derivatives have been evaluated for their antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies indicate that certain N2,N4-disubstituted analogs exhibit low to sub-micromolar potency against this parasite. For example, specific derivatives demonstrated significant efficacy in murine models of visceral leishmaniasis, suggesting that modifications to the quinazoline structure can enhance both potency and selectivity against leishmanial infections .
Antimicrobial Properties
The compound has also been studied for its activity against various pathogens. For instance, derivatives have shown effectiveness against Plasmodium falciparum, indicating potential use in treating malaria, especially in areas with high antifolate resistance. The mechanism involves inhibiting dihydrofolate reductase (DHFR), critical for folate synthesis in these pathogens .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of this compound derivatives. Modifications at various positions on the quinazoline ring have been explored to enhance potency and selectivity for specific biological targets. For example, substituents at the N2 and N4 positions have been systematically varied to identify compounds with improved therapeutic profiles against both cancer and infectious diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Inferred Properties :
- Molecular Formula : Likely $ \text{C}8\text{H}7\text{ClN}_4 $ (based on 5-chloroquinazoline-2,4-diamine in ).
- Molecular Weight : ~194.62 g/mol (approximated from 5-chloro analog).
- Key Features: The chlorine substituent enhances electrophilicity and influences binding affinity in target proteins, while the diamino groups enable hydrogen bonding.
Comparison with Structural Analogs
Halogenated Quinazoline-diamines
Substitution patterns on the quinazoline ring significantly impact physicochemical and biological properties.
Key Findings :
Substituted Quinazoline-diamines
Modifications with aromatic or alkyl groups further diversify functionality.
Key Findings :
- Aromatic Substitutions : Methoxy and ethoxy groups improve solubility and modulate electronic properties for optoelectronic applications .
- Steric Modifications : Methyl groups (e.g., 6-Me) may enhance metabolic stability in drug candidates.
Functional Analogs: Triazine-diamines
Triazine derivatives share diamino and chloro functional groups but differ in core structure.
Key Findings :
- Structural Divergence : The triazine core lacks the fused benzene ring of quinazoline, reducing aromaticity and altering reactivity. This makes triazines more suitable for agrochemicals (e.g., atrazine metabolites) .
- Functional Similarity: Both classes utilize chloro and diamino groups for hydrogen bonding and electrophilic interactions.
Complex Derivatives with Enhanced Bioactivity
Advanced modifications of the quinazoline core yield compounds with targeted biological activity.
Key Findings :
- Fused Ring Systems : Addition of benzimidazole or thiazole rings enhances interactions with hydrophobic pockets in enzymes, improving potency in anticancer applications .
- Dual Halogenation : Compounds like 6-bromo-2-chloroquinazolin-4-amine () demonstrate synergistic effects of halogens in modulating reactivity and selectivity.
Biological Activity
6-Chloroquinazoline-2,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antileishmanial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) based on recent studies.
1. Antileishmanial Activity
Overview
Leishmaniasis is a parasitic disease caused by Leishmania species, and the search for effective treatments is ongoing due to rising resistance to current therapies. Quinazoline derivatives, including this compound, have shown promise in this area.
In Vitro Efficacy
Research indicates that this compound exhibits significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have reported EC50 values in the low micromolar range, indicating potent activity. For instance:
- Compounds Tested : A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested.
- Efficacy : The lead compound demonstrated an EC50 value of approximately 150 nM against L. donovani .
In Vivo Models
In murine models of visceral leishmaniasis, compounds derived from quinazoline-2,4-diamines have shown varying degrees of efficacy. For example:
- Dosing Regimen : Compounds were administered intraperitoneally at doses like 15 mg/kg/day for five consecutive days.
- Results : A notable reduction in liver parasitemia was observed, with some compounds achieving up to a 37% reduction .
2. Antitumor Activity
Mechanism of Action
Recent studies have explored the potential of this compound as an antitumor agent. The mechanism appears to involve DNA binding and disruption of cell cycle progression.
In Vitro Testing Against Cancer Cell Lines
The compound has been evaluated against various human cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Significant inhibitory effect |
| HCT-116 (Colon Cancer) | 0.8 | Moderate cytotoxicity |
| HePG-2 (Liver Cancer) | 1.0 | Effective against hepatocellular carcinoma |
| HFB4 (Skin Cancer) | 0.7 | Notable activity |
These results suggest that this compound may serve as a lead compound for further development as an anticancer agent .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:
- Substituent Effects : Variations at the N2 and N4 positions significantly influence potency and selectivity against Leishmania and cancer cells.
- Optimal Modifications : Compounds with larger aromatic groups at N2 generally exhibited higher antileishmanial activity compared to those with smaller alkyl substituents .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives:
- Case Study A : A study involving a series of N2,N4-disubstituted quinazolines demonstrated that compounds with specific substitutions led to enhanced selectivity and reduced toxicity in murine models.
- Case Study B : Clinical evaluations indicated that certain derivatives showed promise in reducing tumor size in xenograft models when administered at optimized doses.
Q & A
Basic: What are the optimal synthetic routes for 6-chloroquinazoline-2,4-diamine, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of chlorinated intermediates with diamines. For example, highlights a method where 2-amino-5-methyl-1,3,4-thiadiazole reacts with chloroacetyl chloride in methanol under reflux to form thiadiazole-diamine derivatives . Adapting this, this compound could be synthesized via nucleophilic substitution of a chlorinated quinazoline precursor with ammonia or a protected amine. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly affect yield. Polar aprotic solvents like DMF may enhance reactivity, while reflux temperatures (~80–100°C) promote cyclization. Monitoring by TLC or HPLC ensures intermediate purity .
Basic: What analytical techniques are recommended to validate the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions on the quinazoline core. For example, aromatic protons appear between δ 7.5–8.5 ppm, while amine protons resonate near δ 5.0–6.0 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (e.g., CHClN for the base structure) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% for research-grade material). Use C18 columns and acetonitrile/water gradients .
- IR Spectroscopy : Peaks near 1600 cm (C=N stretch) and 3300 cm (N-H stretch) confirm functional groups .
Advanced: How do structural modifications (e.g., substituents at positions 6 and 2,4) affect the compound’s kinase inhibition activity?
Methodological Answer:
shows that chloro and aryl substitutions enhance binding to kinase ATP pockets. For example, 6-chloro-7-[5,6-dimethyl-2-(thiazol-2-yl)benzimidazol-1-yl]quinazoline-2,4-diamine (CHClNS) exhibits potent activity due to hydrophobic interactions from the thiazole and benzimidazole groups . Systematic SAR studies should:
Vary substituents : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to modulate electronic effects.
Assay binding affinity : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure kinase inhibition (e.g., EGFR or VEGFR).
Computational docking : Tools like AutoDock predict binding modes; chloro groups often occupy hydrophobic pockets, while diamines form hydrogen bonds .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Purity discrepancies : Impurities (e.g., dechlorinated byproducts) may skew assays. Validate compounds via LC-MS and elemental analysis .
- Assay variability : Standardize protocols (e.g., IC determination using ATP concentration gradients in kinase assays) .
- Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Isomerism : Check for regioisomers (e.g., chloro at position 6 vs. 7) via H NMR coupling patterns .
Advanced: What computational strategies predict the environmental degradation pathways of this compound?
Methodological Answer:
- DFT Calculations : Model hydrolysis pathways (e.g., chloro substitution by hydroxyl groups) using Gaussian08. Transition states reveal energy barriers .
- Metabolite Identification : Use LC-QTOF-MS to detect degradation products in simulated sunlight or microbial cultures. For example, dechlorination yields quinazoline-2,4-diamine, while oxidation forms quinazoline-N-oxides .
- QSAR Models : Corporate logP and Hammett constants to predict persistence in aquatic systems .
Environmental Fate: How can researchers analyze the stability of this compound under varying pH and light conditions?
Methodological Answer:
- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy (absorbance decay at λ ~300 nm) .
- Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 3–9) at 25°C. Sample aliquots at intervals and quantify parent compound loss via HPLC .
- Activation Energy Calculation : Use Arrhenius plots from degradation rates at 20–40°C to predict environmental half-lives .
Mechanistic Studies: What spectroscopic methods elucidate charge-transfer interactions of this compound with biological targets?
Methodological Answer:
- UV-Vis Titration : Monitor absorbance shifts (e.g., λ ~350 nm) when titrating the compound with a protein (e.g., albumin). Calculate binding constants via Benesi-Hildebrand plots .
- Fluorescence Quenching : Measure emission intensity changes (excitation at 280 nm) to determine Stern-Volmer constants for protein-ligand interactions .
- IR Spectroscopy : Detect hydrogen bonding between amine groups and protein carbonyls (shift from 1650 cm to 1680 cm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
